molecular formula C10H16N2O3 B11891467 (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate CAS No. 158467-69-7

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate

Katalognummer: B11891467
CAS-Nummer: 158467-69-7
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: LQPVJGKIEKYNEQ-FXQIFTODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate (CAS 158467-69-7) is a chiral indolizine derivative of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol, serves as a versatile synthetic building block . The defined stereochemistry at the 3S, 6S, and 8aS positions makes it a valuable precursor for the synthesis of more complex, stereospecific molecules. For instance, its Boc-protected derivative (CAS 159303-54-5) is a key intermediate in various synthetic pathways . The core structure features both an amino and a keto functional group on the same ring system, which is a hallmark of scaffolds used in the design of protease inhibitors and other bioactive molecules. Researchers value this compound for exploring novel pharmacophores and developing potential therapeutic agents. The presence of the amino group allows for further functionalization via amide bond formation or reductive amination, while the ester group can be hydrolyzed to the corresponding carboxylic acid. To preserve its stability and purity, the compound must be stored in a dark place, sealed in dry conditions, and at a cool temperature of 2-8°C . This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

158467-69-7

Molekularformel

C10H16N2O3

Molekulargewicht

212.25 g/mol

IUPAC-Name

methyl (3S,6S,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)8-5-3-6-2-4-7(11)9(13)12(6)8/h6-8H,2-5,11H2,1H3/t6-,7-,8-/m0/s1

InChI-Schlüssel

LQPVJGKIEKYNEQ-FXQIFTODSA-N

Isomerische SMILES

COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC2)N

Kanonische SMILES

COC(=O)C1CCC2N1C(=O)C(CC2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Indolizine Skeleton Construction

The octahydroindolizine framework is typically assembled via cyclization reactions. A PdI₂/KI-catalyzed oxidative aminocarbonylation approach has emerged as a robust method for indolizine formation. As demonstrated in recent work, 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds undergo carbonylative cyclization under CO atmosphere (20 atm, 100°C) with PdI₂ (0.33 mol%) and KI (0.5 equiv) to generate 2-ynamide intermediates. Subsequent 5-exo-dig cyclization mediated by secondary amines (3 equiv) yields the indolizine core . For the target compound, this step likely forms the bicyclic system with an embedded ketone at position 5.

Alternative routes from patent literature involve hydrazine-mediated ring closure . For example, trans-5-substituted octahydroindolizine ketones are treated with anhydrous hydrazine and potassium hydroxide in 2-hydroxyl ether, followed by distillation at 120–235°C to induce cyclization . This method emphasizes thermal activation for dehydrogenation and ring aromatization.

Methyl Esterification at Position 3

The methyl ester is introduced via Steglich esterification or Fischer-Speier transesterification . In one protocol, the carboxylic acid derivative (generated by hydrolyzing a nitrile or ketone precursor) reacts with methanol (5 equiv) in the presence of DCC (1.5 equiv) and DMAP (0.2 equiv) under reflux . Alternatively, direct carboxylation using methyl chloroformate (1.1 equiv) and triethylamine (2 equiv) in THF at −20°C affords the ester with minimal epimerization .

Key parameters for stereochemical fidelity:

  • Temperature control (−20°C to 0°C).

  • Use of non-polar solvents (hexane, toluene).

  • Short reaction times (<2 hours) .

Deprotection of Boc Group

Final deprotection to reveal the primary amine employs acidic hydrolysis . Treatment with HCl (4M in dioxane, 3 equiv) at 0°C for 1 hour, followed by neutralization with NaHCO₃, yields the free amine . Alternatively, TFA (10% v/v in DCM) selectively cleaves the Boc group without affecting the methyl ester .

Table 1: Comparative Deprotection Conditions

ReagentTemperatureTime (h)Yield (%)Purity (%)
HCl (4M dioxane)0°C18598
TFA/DCMRT29299

Stereochemical Control and Resolution

The (3S,6S,8aS) configuration is enforced via chiral pool synthesis or enzymatic resolution . Patent US9481682B2 discloses using L-proline-derived catalysts to induce asymmetry during cyclization . For instance, a Rh-catalyzed hydrogenation of a diketone intermediate with (R)-BINAP ligand achieves >90% enantiomeric excess (ee) at C3 and C6 .

Alternatively, enzymatic hydrolysis of racemic esters using lipase B from Candida antarctica (CAL-B) resolves the (3S,6S,8aS) isomer with 98% ee .

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. Key adaptations include:

  • Pd-catalyzed steps under segmented flow (CO/air 4:1) to minimize catalyst loading .

  • In-line purification via simulated moving bed (SMB) chromatography for Boc-deprotected intermediates .

Table 2: Pilot-Scale Reaction Metrics

StepBatch Size (kg)Yield (%)Purity (%)
Cyclization1.27895
Boc Protection0.88297
Esterification0.98898
Deprotection1.19099

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column (4.6 × 250 mm), 0.1% TFA in H₂O/MeCN gradient, retention time 12.3 min .

  • NMR : δ 1.44 (s, 9H, Boc), δ 3.74 (s, 3H, OCH₃), δ 4.21 (m, 1H, C6-H) .

  • MS (ESI+) : m/z 313.2 [M+H]⁺ .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3S,6S,8aS)-Methyl-6-Amino-5-oxo-octahydroindolizin-3-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, wodurch ihre Reaktivität und Eigenschaften beeinflusst werden.

    Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass die gewünschten Transformationen effizient ablaufen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Amin- oder Alkohol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3S,6S,8aS)-Methyl-6-Amino-5-oxo-octahydroindolizin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation ihrer Aktivität führen. Die Wirkungen der Verbindung werden durch Pfade vermittelt, die die Bindung an aktive Zentren oder die Änderung der Proteinkonformation beinhalten.

Wirkmechanismus

The mechanism of action of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with High Similarity Scores

identifies three compounds with structural similarity scores >0.84:

Compound Name CAS No. Key Structural Differences Potential Impact on Properties
Methyl 2-(azepane-2-carboxamido)acetate 61516-76-5 Azepane ring (7-membered) vs. indolizine bicyclic Reduced rigidity; altered pharmacokinetics
Ethyl 2-(2-oxoazepan-1-yl)acetate 13005-52-2 Ethyl ester; oxoazepan substituent Enhanced lipophilicity; metabolic stability
Ethyl 2-(N-methyldodecanamido)acetate N/A Long dodecyl chain; N-methylation Increased hydrophobicity; membrane permeability

Key Observations :

  • Ethyl esters (e.g., 13005-52-2) may exhibit slower hydrolysis rates compared to methyl esters, altering in vivo activity.

Protected Derivatives: tert-Butoxycarbonyl (BOC) Analogs

and describe a BOC-protected derivative:

Comparison :

  • Stability : The BOC group enhances stability during synthesis by protecting the amine from undesired reactions.
  • Solubility : The free carboxylic acid (vs. methyl ester) increases water solubility, facilitating purification.
  • Applications : BOC derivatives are preferred intermediates in peptide synthesis, whereas the methyl ester is more suited for lipophilic prodrugs.

Indolizine-Based Derivatives with Functional Modifications

Ethyl 6-cyano-5-hydroxy-7-phenylindolizine-8-carboxylate (74)

Synthesized via Hoveyda–Grubbs catalysis ():

  • Structural Differences: Cyano (C≡N) and phenyl groups at positions 6 and 5.
  • Impact: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
Hydrochloride Salt of Benzyl-Substituted Indolizinecarboxamide ()
  • Compound: (1R,6S,8S,8aS)-6-Amino-6-benzyl-N-(4-carbamimidoylbenzyl)-1-ethyl-8-methoxy-5-oxooctahydro-3-indolizinecarboxamide hydrochloride.
  • Key Differences : Benzyl and methoxy substituents; hydrochloride salt form.
  • Impact :
    • Benzyl groups enhance lipophilicity, favoring blood-brain barrier penetration.
    • The hydrochloride salt improves aqueous solubility and crystallinity for formulation.

Discontinued vs. Available Analogues

  • (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate: Discontinued (), likely due to synthetic challenges (e.g., amine oxidation or racemization risks).
  • Methyl (3S,6S,8aS)-6-((tert-BOC)amino)-5-oxooctahydroindolizine-3-carboxylate: Available upon inquiry (), indicating protective strategies mitigate stability issues.

Biologische Aktivität

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₂₄N₂O₅
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 159303-54-5

Research indicates that (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate may interact with various biological targets, influencing multiple pathways:

  • Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions critical in cancer biology. For instance, analogs have been reported to disrupt c-Myc-Max dimerization, a crucial step in oncogenic signaling pathways .
  • Cell Cycle Modulation : Compounds within this structural class have demonstrated effects on cell cycle progression, particularly inducing G0/G1 phase arrest in cancer cells .
  • Apoptotic Induction : There is evidence suggesting that these compounds can promote apoptosis in tumor cells through various signaling pathways.

Biological Activity and Therapeutic Applications

The biological activity of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate has been explored for several therapeutic applications:

Therapeutic Area Mechanism References
Cancer TherapyInhibits c-Myc-Max interactions; induces cell cycle arrest
Neurological DisordersPotential neuroprotective effects through modulation of neurotransmitter systemsNot explicitly referenced but inferred from structural analogs
Antimicrobial ActivityPreliminary studies suggest possible antibacterial propertiesNot explicitly referenced but inferred from similar compounds

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate exhibits selective cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was correlated with its impact on key oncogenic pathways.
  • Neuroprotection : Research into structurally related compounds suggests potential benefits in neurodegenerative models. These compounds may protect neuronal cells from apoptosis induced by oxidative stress.

Research Findings

Recent studies have highlighted the following findings regarding (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate:

  • Cytotoxicity : The compound showed significant cytotoxic effects on human cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Selectivity : Preliminary data suggest a favorable selectivity profile, indicating lower toxicity towards normal cells compared to cancerous counterparts.

Q & A

Q. How can the stereochemical integrity of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate be preserved during synthesis?

Methodological Answer: To maintain stereochemical control, use chiral auxiliaries or enantioselective catalysts during key steps like ring closure or amination. For example, in analogous indolizine syntheses, NaH-mediated reactions with triflic anhydride (Tf2O) at -78°C followed by DIBAL reduction have achieved high enantiomeric ratios (er 91:9) . Post-synthesis, validate stereochemistry via <sup>1</sup>H/<sup>13</sup>C-NMR coupling constants and chiral GC/HPLC analysis.

Q. What purification techniques are optimal for isolating (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate from reaction mixtures?

Methodological Answer: After refluxing in acetic acid (as in Method A of ), filter the crystalline precipitate and wash sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid mixtures improves purity . Monitor purity via TLC (e.g., Rf 0.60 in 1% NH3/MeOH/Et2O) .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify remaining intact compound using UV-Vis or NMR. Compare results to structurally similar indolizine derivatives (e.g., methyl 7-hydroxy-5-oxo-tetrahydroindolizine-3-carboxylate), which show pH-dependent hydrolytic susceptibility at the ester moiety .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate?

Methodological Answer: Perform molecular docking studies using enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the compound’s β-amino ester motif for hydrogen bonding. Compare binding affinities to analogs (e.g., ethyl 7-hydroxy-5-oxo-tetrahydroindolizine-3-carboxylate) to identify structure-activity relationships (SAR) . Validate predictions with in vitro enzyme inhibition assays (IC50 determination).

Q. How can contradictions in reported biological activity data for indolizine derivatives be resolved?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize testing using a panel of cell lines (e.g., HEK293, HeLa) and control for solvent interference (DMSO ≤0.1%). Cross-reference with structural analogs (Table 1, ):

CompoundCAS NumberKey Structural DifferenceReported Activity
Methyl 6-hydroxy-5-oxo-tetrahydroindolizine37704-45-3Hydroxyl positionAntioxidant
Ethyl 7-hydroxy-5-oxo-tetrahydroindolizine1803347-49-0Ethyl esterAnticancer

Statistical meta-analysis of published IC50 values can identify outliers and improve reproducibility.

Q. What experimental design principles ensure robust evaluation of this compound’s environmental fate?

Methodological Answer: Adapt the split-split plot design from :

  • Main plots : Environmental compartments (soil, water).
  • Subplots : Physicochemical conditions (pH, temperature).
  • Sub-subplots : Time points for sampling. Analyze degradation kinetics via HPLC and quantify metabolites (e.g., hydrolyzed carboxylic acid). Include controls with structurally stable analogs (e.g., methyl 6-methylmorpholine-3-carboxylate ) to distinguish compound-specific vs. matrix-driven effects.

Theoretical and Methodological Frameworks

Q. How can a conceptual framework guide research on this compound’s mechanism of action?

Methodological Answer: Align with and by linking hypotheses to established theories (e.g., enzyme inhibition kinetics or receptor-ligand interaction models). For example:

  • Theory : Transition-state analog hypothesis for enzyme inhibitors.
  • Method : Synthesize derivatives with modified amino/ester groups to test binding to catalytic sites.
  • Analysis : Compare kinetic parameters (Km, Vmax) across variants using Michaelis-Menten plots.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.